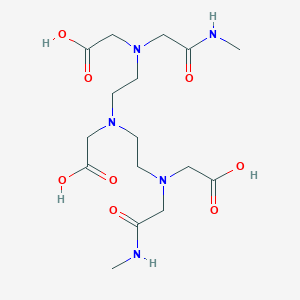

DTPA-BMA

Description

Properties

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZESKRXOCXWCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275659 | |

| Record name | Caldiamide parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119895-95-3 | |

| Record name | DTPA-BMA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caldiamide parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the full chemical name of DTPA-BMA

An In-depth Technical Guide to Gadodiamide (B1674392) (DTPA-BMA)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound commonly referred to by the abbreviation this compound is the chelating ligand used to form the MRI contrast agent Gadodiamide. When chelated with a gadolinium ion (Gd³⁺), it forms the active pharmaceutical ingredient.

-

Full Chemical Name: [5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]gadolinium.[1]

-

Common Synonyms: Gadodiamide, Gd-DTPA-BMA, Gadolinium diethylenetriamine (B155796) pentaacetic acid bismethylamide.[1][2]

-

Brand Name: Omniscan®.[3]

-

Molecular Formula: C₁₆H₂₆GdN₅O₈.[1]

-

Molecular Weight: 573.66 g/mol .[1]

Physicochemical and Pharmacokinetic Properties

Gadodiamide is a nonionic, linear, gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI).[4][5] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of Gadodiamide

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow aqueous solution | [6] |

| Osmolality (0.5M, 37°C) | 789 mOsm/kg water | [1] |

| Viscosity (20°C) | 2.0 cP | [1] |

| Viscosity (37°C) | 1.4 cP | [1] |

| Density (20°C) | 1.13 g/cm³ | [1] |

| Log P (butanol/water) | -2.1 | [1] |

| T1 Relaxivity (1.5 T) | 4.0 - 4.6 mM⁻¹s⁻¹ | [5] |

| Solubility | Freely soluble in water | [7] |

Table 2: Pharmacokinetic Properties of Gadodiamide in Healthy Subjects

| Parameter | Value | Source |

| Route of Administration | Intravenous | [6] |

| Distribution Half-Life | 3.7 ± 2.7 minutes | [7][8] |

| Elimination Half-Life | 77.8 ± 16 minutes | [7][8] |

| Elimination Half-Life (Severe Renal Impairment) | 34.3 ± 22.9 hours | [9][10] |

| Volume of Distribution | 200 ± 61 mL/kg | [7][8] |

| Plasma Clearance | 1.8 mL/min/kg | [7][8] |

| Renal Clearance | 1.7 mL/min/kg | [7][8] |

| Primary Route of Excretion | Renal (primarily unchanged) | [4][5] |

| Excretion within 24 hours | 95.4 ± 5.5% of administered dose | [7][8] |

| Protein Binding | Does not bind to human serum proteins in vitro | [8] |

Mechanism of Action

Gadodiamide is a paramagnetic contrast agent.[7] The gadolinium ion (Gd³⁺) has seven unpaired electrons, which creates a strong magnetic moment.[11] When injected intravenously, Gadodiamide circulates in the bloodstream and distributes to the extracellular fluid. In the presence of the strong magnetic field of an MRI scanner, the gadolinium ion alters the magnetic properties of the surrounding water protons.[11][12] Specifically, it shortens the T1 relaxation time of these protons.[11][12] This accelerated relaxation leads to an increased signal intensity on T1-weighted images, thereby enhancing the contrast between different tissues.[7][12] In areas of abnormal vascularity or a disrupted blood-brain barrier, Gadodiamide accumulates, making these regions appear brighter on the MRI scan and aiding in the visualization of lesions.[7][12]

Experimental Protocols

Synthesis of Gadodiamide

A common method for the synthesis of Gadodiamide involves the reaction of diethylenetriaminepentaacetic bismethylamide (this compound) with gadolinium oxide (Gd₂O₃) in an aqueous solution.

-

Procedure:

-

Dissolve 1 mole of this compound and 0.5 moles of gadolinium oxide in distilled water.[13]

-

Heat the solution, typically between 20-60°C, and stir until the reaction is complete, resulting in a clear solution.[13]

-

Cool the solution to room temperature.

-

Filter the solution through a membrane filter to remove any unreacted starting material or impurities.

-

The resulting solution of Gadodiamide can then be purified, for instance, by lyophilization to obtain the final product.[13]

-

In Vitro Toxicity Assessment in Cell Culture

This protocol outlines a general method for assessing the cytotoxic effects of Gadodiamide on a cell line, such as human keratinocytes (HaCaT) or normal brain glial cells (SVG P12).[14][15]

-

Cell Culture and Treatment:

-

Culture the chosen cell line in appropriate media and conditions until they reach a suitable confluency.

-

Prepare a stock solution of Gadodiamide and dilute it to various concentrations (e.g., 0.65, 1.3, 2.6, 5.2, 13, and 26 mM) in the cell culture medium.[15]

-

Treat the cells with the different concentrations of Gadodiamide for a specified period, typically 24 hours.[15]

-

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]

-

-

Apoptosis and Autophagy Analysis:

-

DAPI Staining: Stain cells with DAPI to visualize nuclear morphology. Apoptotic cells will exhibit condensed and fragmented nuclei.[15]

-

Western Blotting: Lyse the treated cells and perform western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, Cytochrome c, Apaf-1) and autophagy (e.g., Beclin-1, ATG-5, LC-3 II).[14][16]

-

MRI Protocol in a Clinical Setting

This is a generalized protocol for the use of Gadodiamide in contrast-enhanced MRI.

-

Patient Screening:

-

Screen patients for any contraindications, particularly severe renal impairment, due to the risk of nephrogenic systemic fibrosis (NSF).[5][17]

-

For at-risk patients (e.g., over 60 years, history of hypertension or diabetes), assess renal function through laboratory testing to estimate the glomerular filtration rate (GFR).[18]

-

-

Administration:

-

Imaging:

-

Perform pre-contrast MRI scans.

-

Administer the Gadodiamide injection.

-

Acquire post-contrast T1-weighted images in the desired anatomical planes. The timing of post-contrast imaging will vary depending on the clinical question and the tissues being imaged.

-

Signaling Pathways

Gadodiamide-Induced Apoptosis (Mitochondrial Pathway)

High concentrations of Gadodiamide have been shown to induce apoptosis in normal brain glial cells through the intrinsic, or mitochondrial, pathway.[14][16] This process involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors into the cytoplasm.

-

Key Events:

-

Gadodiamide treatment leads to an imbalance in the Bcl-2 family of proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[14]

-

This shift promotes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[14]

-

In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome.[14]

-

The apoptosome activates caspase-9, an initiator caspase.[14]

-

Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[14]

-

Active caspase-3 executes the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[14]

-

References

- 1. Gadodiamide [drugfuture.com]

- 2. Gadodiamide | CAS No- 131410-48-5 | Gd-DTPA-BMA [chemicea.com]

- 3. researchgate.net [researchgate.net]

- 4. MRI - Gadodiamide - MR-TIP: Database [mr-tip.com]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Gadodiamide: Uses, Dosage, Side Effects, Warnings & Expert Information [sinochem-nanjing.com]

- 7. Gadodiamide | C16H26GdN5O8 | CID 153921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics of gadodiamide injection in patients with severe renal insufficiency and patients undergoing hemodialysis or continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Gadodiamide? [synapse.patsnap.com]

- 13. KR100829175B1 - Process for preparing gadodiamide - Google Patents [patents.google.com]

- 14. In Vitro Toxicological Assessment of Gadodiamide in Normal Brain SVG P12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gadodiamide Induced Autophagy and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iv.iiarjournals.org [iv.iiarjournals.org]

- 17. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]

- 18. Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]

An In-depth Technical Guide to the Synthesis of DTPA-BMA from Diethylenetriaminepentaacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA), a crucial chelating agent, particularly known in its gadolinium-complexed form, Gadodiamide (Omniscan™), used as a magnetic resonance imaging (MRI) contrast agent.[1][2][3][4] The synthesis is a multi-step process commencing with Diethylenetriaminepentaacetic acid (DTPA).

The core of the synthesis involves the formation of a reactive intermediate, the cyclic dianhydride of DTPA (DTPA-DA), which is subsequently reacted with methylamine (B109427) to yield the desired bis(methylamide) derivative. This guide details the experimental protocols for these key steps, presents available quantitative data in a structured format, and provides visualizations of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound from DTPA can be conceptually divided into two primary stages:

-

Formation of DTPA Dianhydride (DTPA-DA): DTPA is first converted into its more reactive cyclic dianhydride form. This is typically achieved by reacting DTPA with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).[5][6]

-

Amination of DTPA-DA: The DTPA-DA intermediate is then reacted with two equivalents of methylamine to form the stable bis(methylamide) product, this compound.[4]

Following the synthesis of the ligand, it can be complexed with a gadolinium salt to produce the final MRI contrast agent, Gadodiamide.

Caption: Synthesis workflow for this compound from DTPA.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

2.1. Synthesis of Diethylenetriaminepentaacetic Dianhydride (DTPA-DA)

This procedure is based on established methods for the cyclization of DTPA using acetic anhydride and pyridine.[5][6]

-

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic Anhydride

-

Pyridine

-

Dimethyl Sulfoxide (DMSO), anhydrous (optional solvent)

-

Acetonitrile, anhydrous (for washing)

-

Diethyl ether, anhydrous (for washing)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend or dissolve DTPA (e.g., 7.6 mmol, 3 g) in a mixture of pyridine (e.g., 3 mL) and acetic anhydride (e.g., 20 mL). Some protocols may also utilize a co-solvent such as anhydrous DMSO (e.g., 10 mL).[5]

-

Heat the reaction mixture to 60-65°C and stir for 24 hours.[5][6] The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of carboxylic acid bands and appearance of anhydride bands).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid precipitate.

-

Wash the solid sequentially with anhydrous acetic anhydride, anhydrous acetonitrile, and anhydrous diethyl ether to remove unreacted starting materials and byproducts.[5][6]

-

Dry the resulting white solid product, DTPA-DA, under vacuum.

-

2.2. Synthesis of DTPA-bis(methylamide) (this compound)

This protocol describes the amidation of the DTPA-DA intermediate with methylamine.

-

Materials:

-

DTPA Dianhydride (DTPA-DA)

-

Methylamine (solution in a suitable solvent, e.g., ethanol (B145695) or water)

-

Triethylamine (for pH adjustment)

-

Dimethylformamide (DMF), dry

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve DTPA-DA (e.g., 1 mmol, 0.357 g) in dry DMF (e.g., 30 mL) in a round-bottom flask under a nitrogen atmosphere.[6]

-

Add a solution of methylamine (at least 2 equivalents) to the reaction mixture.

-

Adjust the pH of the reaction mixture to approximately 8 using triethylamine.[6]

-

Heat the mixture to 60°C and stir for 48 to 72 hours.[6]

-

After the reaction is complete, remove the solvent by vacuum evaporation.

-

Redissolve the crude product in ethanol and precipitate this compound by the addition of diethyl ether.[6]

-

Filter the precipitate and dry under vacuum. Further purification may be achieved by recrystallization or chromatography if necessary.

-

Quantitative Data

The following tables summarize the quantitative data available from the literature for the synthesis of DTPA-DA and its derivatives. Note that specific yields for this compound are not extensively detailed in the provided search results, so data for analogous bis-amide syntheses are included for reference.

Table 1: Reaction Conditions and Yields for DTPA-DA Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| DTPA | 20 mmol | [6] |

| Acetic Anhydride | 8 mL | [6] |

| Pyridine | 10 mL | [6] |

| Reaction Conditions | ||

| Temperature | 60-65 °C | [6] |

| Time | 24 hours | [6] |

| Atmosphere | Nitrogen | [6] |

| Product | ||

| Form | White solid | [6] |

Table 2: Physical and Chemical Properties of DTPA Dianhydride

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉N₃O₈ | [7] |

| Molar Mass | 357.32 g/mol | [7] |

| Melting Point | 182-184 °C | [7] |

| Appearance | Powder | [7] |

| Storage Temperature | -20 °C | [7] |

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a readily available starting material to a more complex, functionalized molecule. The key transformation is the activation of the carboxylic acid groups of DTPA by forming the dianhydride, which then allows for efficient amidation.

Caption: Logical progression of this compound synthesis and final product formation.

Conclusion

The synthesis of this compound from diethylenetriaminepentaacetic acid is a well-established process that proceeds through a key cyclic dianhydride intermediate. This guide provides a detailed framework for researchers and professionals in drug development to understand and replicate this synthesis. The provided protocols and data, compiled from various sources, offer a solid foundation for the laboratory-scale production of this important chelating agent. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity required for pharmaceutical applications.

References

chemical and physical properties of gadodiamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadodiamide (B1674392) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues.[1][2] As a linear, non-ionic paramagnetic contrast agent, its efficacy and safety are intrinsically linked to its chemical and physical properties.[1][3] This technical guide provides an in-depth overview of the core chemical and physical characteristics of gadodiamide, detailed experimental methodologies for their determination, and a summary of its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of gadodiamide are summarized in the tables below, providing a quantitative overview for easy comparison and reference.

Table 1: General Chemical Properties of Gadodiamide

| Property | Value | Reference |

| Chemical Name | 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) | [1] |

| Brand Name | Omniscan | [4] |

| Molecular Formula | C₁₆H₂₆GdN₅O₈ | [5] |

| Molecular Weight | 573.66 g/mol (anhydrous) | [1][5] |

| CAS Number | 131410-48-5 | [4] |

| Appearance | Clear, colorless to slightly yellow aqueous solution | [6] |

| Structure | Linear, non-ionic | [1][3] |

Table 2: Physicochemical Properties of Gadodiamide

| Property | Value | Conditions | Reference |

| Solubility | Freely soluble in water and methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform.[1] | - | [1] |

| pKa | The two most basic groups of the DTPA-BMA ligand have pKa values of 9.37 and 4.38. The third amine has a pKa of 3.31. | - | [7] |

| Partition Coefficient (log P) | -2.1 (butanol/water) | - | [1] |

| Osmolality | 789 mOsmol/kg water | 0.5 M solution at 37°C | [1][6] |

| Viscosity | 2.0 cP | at 20°C | [1][6] |

| 1.4 cP | at 37°C | [1][6] | |

| Density | 1.14 g/mL | at 25°C | [6] |

| Stability Constant (log K) | 16.85 | - | [7] |

| T1 Relaxivity (r₁) | 4.0 - 4.6 L mmol⁻¹ s⁻¹ | at 1.5 Tesla | [3] |

| 2.8 s⁻¹ mmol⁻¹ kg tissue water | in vivo at 4.7 T, 36°C (injured rat brain) | [8] | |

| T2 Relaxivity (r₂) | Similar to T1 relaxivity | at 1.5 Tesla | [9] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key chemical and physical properties of gadodiamide.

Determination of T1 and T2 Relaxivity

Relaxivity (r₁, r₂) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons.

Methodology: Inversion Recovery for T1 and Multi-Echo Spin-Echo for T2

-

Sample Preparation: Prepare a series of gadodiamide solutions of varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) in a physiologically relevant medium, such as saline or plasma.[9] A sample of the medium without gadodiamide will serve as the control.

-

Instrumentation: Utilize a clinical or preclinical MRI scanner (e.g., 1.5T).[9]

-

T1 Measurement (Inversion Recovery):

-

Acquire T1-weighted images using an inversion recovery (IR) pulse sequence with a range of inversion times (TI).[9]

-

The signal intensity (S) at a given TI is described by the equation: S(TI) = S₀ |1 - 2exp(-TI/T1)|, where S₀ is the equilibrium magnetization.

-

Fit the signal intensity versus TI data for each concentration to this equation to determine the T1 relaxation time.

-

-

T2 Measurement (Multi-Echo Spin-Echo):

-

Acquire T2-weighted images using a multi-echo spin-echo pulse sequence with multiple echo times (TE).[9]

-

The signal intensity (S) at a given TE is described by the equation: S(TE) = S₀ exp(-TE/T2).

-

Fit the signal intensity versus TE data for each concentration to this equation to determine the T2 relaxation time.

-

-

Data Analysis:

-

Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each concentration.

-

Plot the relaxation rates (R₁ and R₂) as a function of gadodiamide concentration.

-

The slope of the linear regression of this plot represents the relaxivity (r₁ or r₂) in units of L mmol⁻¹ s⁻¹.[10]

-

Determination of Stability Constant

The stability constant (log K) quantifies the affinity of the gadolinium ion (Gd³⁺) for the chelating ligand, which is crucial for minimizing the release of toxic free Gd³⁺.

Methodology: Competitive Titration

-

Principle: A competing metal ion with a known stability constant with the ligand and a chromophore is used to indirectly determine the stability constant of gadodiamide.

-

Reagents: Prepare solutions of gadodiamide, a competing metal ion (e.g., Cu²⁺ or Zn²⁺), a suitable indicator (e.g., Arsenazo III), and buffers to maintain a constant pH.

-

Procedure:

-

Mix the gadodiamide solution with the competing metal ion and the indicator.

-

Allow the solution to reach equilibrium. The competing metal ion will displace some of the Gd³⁺ from the chelate.

-

Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength corresponding to the metal-indicator complex.

-

-

Data Analysis:

-

Use the change in absorbance to calculate the concentration of the free competing metal ion.

-

Knowing the initial concentrations and the equilibrium concentration of the free competing metal ion, the stability constant of gadodiamide can be calculated using established equilibrium equations.[7]

-

Measurement of Osmolality

Osmolality is a measure of the solute concentration in a solution and is an important factor in the physiological tolerance of an injectable agent.

Methodology: Freezing Point Depression Osmometry

-

Principle: The freezing point of a solution is depressed in proportion to the molal concentration of all solute particles.

-

Instrumentation: Use a freezing point osmometer.

-

Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).[11]

-

Procedure:

-

Place a precise volume of the gadodiamide solution (typically 0.5 M) into the sample tube of the osmometer.[1]

-

Initiate the measurement cycle. The instrument supercools the sample and then induces crystallization.

-

The instrument measures the freezing point of the sample.

-

-

Data Analysis: The osmometer directly provides the osmolality of the sample in mOsmol/kg water based on the measured freezing point depression and the calibration.

Measurement of Viscosity

Viscosity affects the injectability of the contrast agent, particularly for rapid bolus injections.

Methodology: Rotational Viscometer

-

Instrumentation: Utilize a commercially available viscometer, such as a cone and plate or concentric cylinder viscometer.

-

Temperature Control: Ensure the sample is maintained at a constant, specified temperature (e.g., 20°C and 37°C) using a water bath or Peltier element, as viscosity is highly temperature-dependent.[1][6]

-

Procedure:

-

Place the gadodiamide solution into the sample cup of the viscometer.

-

Set the rotational speed of the spindle or cone.

-

The instrument measures the torque required to rotate the spindle at the set speed, which is proportional to the viscosity of the fluid.

-

-

Data Analysis: The viscometer software directly calculates and displays the viscosity in centipoise (cP).

Mandatory Visualizations

Gadodiamide Synthesis Pathway

Caption: Simplified synthesis pathway of Gadodiamide.

Mechanism of Action of Gadodiamide in MRI

Caption: Mechanism of T1 contrast enhancement by Gadodiamide.

Conclusion

This technical guide has provided a detailed examination of the core chemical and physical properties of gadodiamide. The presented data, structured for clarity and supported by detailed experimental methodologies, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is paramount for the safe and effective application of gadodiamide in clinical and research settings, and for the development of future generations of MRI contrast agents.

References

- 1. QSPR prediction of the stability constants of gadolinium(III) complexes for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102001964A - Method for preparing gadodiamide - Google Patents [patents.google.com]

- 5. Frontiers | Effect of Mg and Ca on the Stability of the MRI Contrast Agent Gd–DTPA in Seawater [frontiersin.org]

- 6. KR100829175B1 - Process for preparing gadodiamide - Google Patents [patents.google.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Gadodiamide T1 relaxivity in brain tissue in vivo is lower than in saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improving T1 and T2 magnetic resonance imaging (MRI) contrast agents through the conjugation of an esteramide dendrimer to high water coordination Gd(III) hydroxypyridinone (HOPO) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nucleus.iaea.org [nucleus.iaea.org]

Unveiling the Engine of Contrast: A Technical Deep Dive into T1 Relaxation Enhancement by DTPA-BMA

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of gadolinium-based contrast agents (GBCAs) has revolutionized magnetic resonance imaging (MRI), providing clinicians with a powerful tool for enhanced visualization of tissues and pathologies. Among these, gadopentetate dimeglumine (Gd-DTPA), and its derivative gadodiamide (B1674392) (Gd-DTPA-BMA), have been instrumental. This technical guide elucidates the core mechanisms by which DTPA-BMA, a gadolinium chelate, enhances T1 relaxation rates, thereby generating contrast in MRI scans. We will explore the fundamental principles, present key quantitative data, detail experimental protocols for relaxivity measurement, and provide visual representations of the underlying processes.

The Core Principle: Paramagnetic Relaxation Enhancement

At its heart, MRI relies on the manipulation and detection of signals from hydrogen protons in water molecules. The T1 relaxation time, or spin-lattice relaxation time, is a fundamental property of tissues that dictates the rate at which these protons return to their thermal equilibrium state after being excited by a radiofrequency pulse.[1][2][3] Different tissues have inherently different T1 times, which forms the basis of intrinsic MRI contrast.[4]

GBCAs like this compound function by dramatically shortening the T1 relaxation time of nearby water protons.[5][6] This is achieved through the potent paramagnetic properties of the gadolinium (Gd³⁺) ion.[7] With seven unpaired electrons in its 4f shell, Gd³⁺ possesses a large magnetic moment that creates a fluctuating local magnetic field.[7][8] This field provides an efficient pathway for the excited water protons to release their energy to the surrounding molecular "lattice," thus accelerating their return to equilibrium and shortening T1.[1][9] This process is known as paramagnetic relaxation enhancement (PRE).[7] The resulting bright signal on T1-weighted images is the hallmark of gadolinium contrast enhancement.[6]

The effectiveness of a GBCA is quantified by its relaxivity (r₁) , which is the increase in the relaxation rate (1/T1) per unit concentration of the contrast agent, typically measured in units of mM⁻¹s⁻¹.[10] A higher relaxivity indicates a more efficient contrast agent.

The Molecular Mechanism: A Multi-Sphere Interaction

The interaction between the Gd³⁺ complex and surrounding water molecules is not a simple, singular event. It is a dynamic process that is best described by a multi-sphere model, primarily involving the inner and outer spheres of coordination.[7][11][12]

Inner-Sphere Relaxation

The most significant contribution to T1 relaxation enhancement comes from the inner sphere .[7][8] In the case of Gd-DTPA-BMA, the Gd³⁺ ion is chelated by the this compound ligand, which occupies eight of the ion's nine coordination sites.[7][13][14] The ninth site is occupied by a single, labile water molecule that is directly bound to the gadolinium ion.[13][15]

This direct bond brings the water protons into very close proximity to the paramagnetic center, resulting in a powerful dipole-dipole interaction that drastically shortens their T1.[7][16] This enhanced relaxation is then transferred to the bulk water in the surrounding tissue through the rapid exchange of this inner-sphere water molecule with other water molecules.[8][12] The key parameters governing the efficiency of inner-sphere relaxation are:

-

Hydration Number (q): The number of water molecules directly coordinated to the Gd³⁺ ion. For this compound, q=1.[8]

-

Water Residence Lifetime (τₘ): The average time a single water molecule spends bound to the Gd³⁺ ion. For optimal relaxivity, this exchange must be fast, but not too fast.[17][18] The τₘ for Gd-DTPA is approximately 300 ns.[18]

-

Rotational Correlation Time (τᵣ): The time it takes for the Gd³⁺ complex to rotate by one radian. This molecular tumbling creates the magnetic field fluctuations necessary for relaxation.[6][19] Slower tumbling, often achieved by binding to macromolecules, can increase relaxivity, particularly at lower magnetic field strengths.[19]

Outer-Sphere and Second-Sphere Relaxation

Beyond the directly bound water molecule, there are additional contributions to relaxivity:

-

Second Sphere: This refers to water molecules that do not directly bind to the Gd³⁺ ion but form hydrogen bonds with the ligand's surface or the inner-sphere water molecule.[11][12] These molecules have a structured, albeit transient, relationship with the complex, contributing to the overall relaxation enhancement.

-

Outer Sphere: This encompasses the bulk water molecules that diffuse near the Gd³⁺ complex without forming any direct bonds.[7][20] The fluctuating magnetic field of the gadolinium ion still extends to this region, influencing these diffusing protons and contributing to the overall T1 shortening, though to a lesser extent than the inner-sphere mechanism.[7][12]

For small-molecule contrast agents like Gd-DTPA-BMA at clinical field strengths (e.g., 1.5T - 3.0T), the inner-sphere and outer-sphere contributions to relaxivity are considered to be roughly equal.[7]

The overall mechanism can be visualized as a cascade, where the potent relaxation effect is initiated at the inner sphere and propagated outwards through chemical exchange and diffusion.

Quantitative Data: Relaxivity of Gd-DTPA and Gd-DTPA-BMA

The relaxivity of GBCAs is not a fixed value; it is influenced by factors such as the magnetic field strength of the MRI scanner, temperature, and the composition of the solvent (e.g., water vs. blood plasma). Below is a summary of reported r₁ relaxivity values for Gd-DTPA (a close analogue to this compound) under various conditions.

| Contrast Agent | Magnetic Field (Tesla) | Medium | Temperature (°C) | r₁ Relaxivity (mM⁻¹s⁻¹) | Reference |

| Gd-DTPA | 0.2 | Human Blood Plasma | 37 | ~8.7 (estimated from graph) | [21] |

| Gd-DTPA | 1.5 | Human Blood Plasma | 37 | ~4.9 (estimated from graph) | [21] |

| Gd-DTPA | 1.5 | Water | Not Specified | 4.50 | |

| Gd-DTPA | 1.5 | Aqueous Solution | 21-50 | Similar to Gd-DTPA-BMA | [22] |

| Gd-DTPA | 1.5 | Plasma Solution | 21-50 | Similar to Gd-DTPA-BMA | [22] |

| Gd-DTPA | 3.0 | Human Blood Plasma | 37 | ~4.3 (estimated from graph) | [21] |

| Gd-DTPA | 3.0 | Water | Not Specified | 4.79 | |

| Gd-DTPA | 8.45 | Saline | Room Temp | 3.87 | [23] |

| Gd-DTPA | 8.45 | Plasma | Room Temp | 3.98 | [23] |

| Gd-DTPA-BMA | 1.5 | Aqueous Solution | 21-50 | Similar to Gd-DTPA | [22] |

| Gd-DTPA-BMA | 1.5 | Plasma Solution | 21-50 | Similar to Gd-DTPA | [22] |

Note: Data for Gd-DTPA-BMA is often reported as being very similar to Gd-DTPA.[22] The general trend observed is a slight decrease in r₁ relaxivity at higher magnetic field strengths for small-molecule agents like Gd-DTPA.[21][24]

Experimental Protocols: Measuring T1 Relaxivity

The determination of r₁ relaxivity is a critical step in the characterization of a contrast agent. The most common method involves phantom studies using MRI or NMR spectroscopy.

Phantom Preparation

-

Stock Solution: A high-concentration stock solution of Gd-DTPA-BMA is prepared in the desired solvent (e.g., deionized water, saline, or blood plasma).

-

Serial Dilutions: A series of phantoms (e.g., vials or tubes) are prepared with varying concentrations of the contrast agent, typically ranging from 0 to several millimolar (mM). A control phantom containing only the solvent is included.

-

Temperature Control: The phantoms are allowed to equilibrate to a specific, controlled temperature (e.g., 25°C or 37°C), as temperature can influence relaxation times.[22]

T1 Measurement

-

Instrumentation: Measurements are performed using an MRI scanner or an NMR spectrometer at a specific magnetic field strength (e.g., 1.5T, 3T).

-

Pulse Sequence: A pulse sequence designed for T1 measurement is employed. A common and robust method is the Inversion Recovery (IR) sequence.[22]

-

An initial 180° pulse inverts the longitudinal magnetization.

-

A variable delay time, known as the Inversion Time (TI), is allowed to pass, during which the magnetization begins to recover along the z-axis.

-

A 90° pulse is then applied to flip the recovered magnetization into the transverse plane for signal detection.

-

-

Data Acquisition: The sequence is repeated for a range of different TI values for each phantom concentration. This generates a series of images or signal intensity measurements that map the T1 recovery curve.

Data Analysis and Relaxivity Calculation

-

T1 Calculation: For each phantom, the signal intensity (S) at each TI is fitted to the inversion recovery equation: S(TI) = S₀ |1 - 2e^(-TI/T1)| This fitting process yields the T1 relaxation time for each concentration.

-

Relaxation Rate (R₁): The T1 times are converted to relaxation rates (R₁) by taking the reciprocal: R₁ = 1/T1.

-

Linear Regression: The relaxation rates (R₁) are plotted against the corresponding contrast agent concentrations ([C]). According to the equation R₁_obs = R₁_diamagnetic + r₁[C], this plot should yield a straight line.[10]

-

Relaxivity (r₁): The slope of the resulting line from the linear regression analysis is the longitudinal relaxivity, r₁.

The entire workflow can be visualized as follows:

References

- 1. mriquestions.com [mriquestions.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Spin–lattice relaxation - Wikipedia [en.wikipedia.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Mechanisms of contrast enhancement in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjur.ca [cjur.ca]

- 7. mriquestions.com [mriquestions.com]

- 8. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mriquestions.com [mriquestions.com]

- 11. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Gadopentetic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Magnetic resonance imaging - Wikipedia [en.wikipedia.org]

- 16. mriquestions.com [mriquestions.com]

- 17. Optimization of gadolinium-based MRI contrast agents for high magnetic-field applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Importance of Water Exchange Rates in the Design of Responsive Agents for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 24. Enhancement effects and relaxivities of gadolinium-DTPA at 1.5 versus 3 Tesla: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of DTPA-BMA in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA), the chelating agent in the gadolinium-based contrast agent Gadodiamide. Understanding the solubility and stability of this compound is critical for its formulation, handling, and ensuring its safety and efficacy in clinical applications.

Introduction to this compound (Gadodiamide)

Gadodiamide is a linear, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures. The efficacy and safety of Gadodiamide are intrinsically linked to the stability of the complex formed between the gadolinium ion (Gd³⁺) and the chelating ligand, this compound. The potential for the release of toxic free Gd³⁺ ions is a significant concern, making the study of the stability of the Gd-DTPA-BMA complex paramount.

Solubility of this compound in Aqueous Solutions

This compound is characterized as being freely soluble in water.[1] This high aqueous solubility is essential for its formulation as an injectable contrast agent.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in aqueous solutions.

| Parameter | Value | Conditions | Reference |

| Aqueous Solubility | ≥29.2 mg/mL | Water | [2] |

| Formulation Concentration | 287 mg/mL | Water for Injection | [3] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of PBS (pH 7.4).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the aliquot to remove any remaining suspended solids.

-

Accurately dilute the clear supernatant with the mobile phase used for HPLC analysis.

-

Analyze the diluted solution by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculate the solubility based on the dilution factor and the measured concentration.

Stability of this compound in Aqueous Solutions

The stability of the Gd-DTPA-BMA complex is a critical factor in its safety profile. As a linear, non-ionic chelate, it is considered less stable than macrocyclic or ionic GBCAs.[4] The primary degradation pathway of concern is transmetallation, where the gadolinium ion is displaced by endogenous metal ions such as zinc.[5]

Key Stability Concepts

-

Thermodynamic Stability: Refers to the equilibrium constant (Ktherm) for the formation of the complex. A higher Ktherm indicates a greater affinity of the ligand for the metal ion at equilibrium.

-

Kinetic Stability (Inertness): Describes the rate at which the complex dissociates. A kinetically inert complex will dissociate very slowly, even if it is thermodynamically less stable. For GBCAs, kinetic stability is often considered more clinically relevant due to the relatively short residence time of the agent in the body.

Quantitative Stability Data

The following table presents stability constants for the Gd-DTPA-BMA complex. It is important to note that this compound has one of the lowest stability constants among the approved gadolinium chelates.

| Stability Parameter | Value (log K) | Conditions | Reference |

| Thermodynamic Stability Constant (log Ktherm) | 16.85 | Competitive Titration | [6] |

| Conditional Stability Constant (log Kcond at pH 7.4) | 14.9 | Calculated | [7] |

Factors Influencing Stability

-

pH: The stability of the Gd-DTPA-BMA complex is pH-dependent. At lower pH values, protonation of the ligand's donor groups can lead to dissociation of the gadolinium ion.

-

Transmetallation: Endogenous metal ions, particularly Zn²⁺, can compete with Gd³⁺ for the this compound ligand, leading to the release of free gadolinium.[5]

-

Temperature: Higher temperatures can increase the rate of complex dissociation.

Experimental Protocols for Stability Assessment

Potentiometric Titration for Thermodynamic Stability Constant

Objective: To determine the thermodynamic stability constant (log Ktherm) of the Gd-DTPA-BMA complex.

Materials:

-

This compound

-

Gadolinium(III) chloride (GdCl₃) solution of known concentration

-

Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) or sodium perchlorate (B79767) (NaClO₄) for maintaining constant ionic strength

-

High-precision potentiometer with a combination pH electrode

-

Thermostated titration vessel

-

Inert gas (e.g., argon or nitrogen) supply

Procedure:

-

Prepare a solution of this compound of known concentration in a thermostated vessel containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[8]

-

Add a known concentration of GdCl₃ solution to the this compound solution.

-

Bubble an inert gas through the solution to exclude atmospheric CO₂.

-

Titrate the solution with a standardized strong base (e.g., KOH).

-

Record the pH (or potential) of the solution after each addition of the titrant.

-

Perform a separate titration of the free ligand (this compound) under the same conditions to determine its protonation constants.

-

The collected titration data (pH vs. volume of titrant) is then processed using a suitable computer program (e.g., SUPERQUAD) to calculate the stability constant of the Gd-DTPA-BMA complex.[2]

HPLC Method for Kinetic Stability (Transmetallation Study)

Objective: To assess the kinetic stability of Gd-DTPA-BMA in the presence of a competing metal ion (e.g., Zn²⁺).

Materials:

-

Gd-DTPA-BMA solution

-

Zinc citrate (B86180) solution of equimolar concentration

-

Phosphate (B84403) buffer (pH 7.4)

-

HPLC system with a fluorescence or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (specific composition to be optimized for separation)

Procedure:

-

Mix an equimolar solution of Gd-DTPA-BMA with a zinc citrate solution in a 1:1 volume ratio in a phosphate buffer at pH 7.4.[5]

-

Maintain the reaction mixture at a constant temperature (e.g., 37 °C).

-

At various time points, inject an aliquot of the reaction mixture into the HPLC system.

-

Monitor the progress of the reaction by measuring the decrease in the peak area of the intact Gd-DTPA-BMA complex and/or the appearance of a new peak corresponding to the free this compound ligand or its zinc complex (if detectable). Fluorescence detection can be used to monitor the reaction.[5]

-

The rate of transmetallation can be determined from the change in concentration over time, providing a measure of the kinetic stability.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and degradation pathways under stress conditions, as recommended by ICH guidelines.

Conditions for Forced Degradation:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Exposing the drug substance or solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9][10][11]

The resulting stressed samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. LC-MS can be used to identify the structure of the degradation products.[12]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Transmetallation of Gd-DTPA-BMA

Caption: Transmetallation of Gd-DTPA-BMA with Zinc.

Workflow for a Stability Study of this compound

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The high aqueous solubility of this compound allows for its formulation as a high-concentration injectable solution. However, its lower thermodynamic and kinetic stability compared to other classes of gadolinium chelates necessitates careful consideration of its handling, storage, and in vivo behavior. The potential for transmetallation underscores the importance of understanding the factors that can influence the stability of the Gd-DTPA-BMA complex. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the solubility and stability of this compound, which is crucial for ensuring the quality, safety, and efficacy of Gadodiamide as an MRI contrast agent.

References

- 1. ikev.org [ikev.org]

- 2. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. d-nb.info [d-nb.info]

- 5. Human in vivo comparative study of zinc and copper transmetallation after administration of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irjet.net [irjet.net]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. azom.com [azom.com]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. research.abo.fi [research.abo.fi]

Unveiling the Molecular Architecture of Gd-DTPA-BMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadodiamide (B1674392), scientifically known as Gd-DTPA-BMA, is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and blood vessels. Its efficacy and safety are intrinsically linked to its molecular structure and conformational dynamics. This technical guide provides an in-depth exploration of the molecular architecture of Gd-DTPA-BMA, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its structure and relevant analytical workflows.

Molecular Structure and Conformation

Gd-DTPA-BMA is a non-ionic, linear chelate complex. The central gadolinium ion (Gd³⁺) is coordinated by the ligand diethylenetriamine (B155796) pentaacetic acid bismethylamide (DTPA-BMA). The this compound ligand wraps around the gadolinium ion, forming a stable complex that prevents the release of the toxic free Gd³⁺ ion into the body.

Due to the absence of a publicly available experimental crystal structure, a computational approach was employed to elucidate the molecular geometry of Gd-DTPA-BMA. A 3D model of the molecule was generated and subjected to geometry optimization to determine the theoretical bond lengths, bond angles, and torsion angles. These parameters provide insight into the spatial arrangement of the atoms and the overall conformation of the complex.

Visualizing the Molecular Structure

Caption: 2D representation of the molecular structure of Gd-DTPA-BMA.

Computed Geometric Parameters

The following table summarizes the theoretical bond lengths, bond angles, and torsion angles for the core structure of Gd-DTPA-BMA, obtained through computational geometry optimization. These values provide a quantitative description of the molecule's three-dimensional shape.

| Parameter | Atoms Involved | Value |

| Bond Lengths | (Å) | |

| Gd - N (average) | 2.65 | |

| Gd - O (carboxylate avg.) | 2.40 | |

| Gd - O (amide avg.) | 2.45 | |

| C - N (average) | 1.47 | |

| C - O (carboxylate avg.) | 1.25 | |

| C = O (amide avg.) | 1.24 | |

| Bond Angles | (Degrees) | |

| N - Gd - N | 70 - 140 | |

| O - Gd - O | 60 - 150 | |

| N - Gd - O | 65 - 135 | |

| Torsion Angles | (Degrees) | |

| C-N-C-C | Variable (-180 to 180) | |

| O-C-N-C | Variable (-180 to 180) |

Note: These are representative values from a single conformation. The molecule is flexible and can adopt various conformations in solution.

Quantitative Physicochemical Data

The performance of Gd-DTPA-BMA as an MRI contrast agent is determined by its relaxivity and stability.

Relaxivity Data

Relaxivity (r₁, r₂) is a measure of a contrast agent's ability to increase the relaxation rates of water protons. It is dependent on the magnetic field strength and the surrounding medium.

| Magnetic Field Strength (T) | Medium | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |

| 1.5 | Human Whole Blood (37°C) | 4.5 ± 0.1 | - | [1] |

| 3.0 | Human Whole Blood (37°C) | 3.9 ± 0.2 | - | [1] |

| 7.0 | Human Whole Blood (37°C) | 3.7 ± 0.2 | - | [1] |

| 1.5 | Aqueous Solution | ~4.1 | ~5.2 | [2] |

| 1.5 | Plasma | ~4.3 | ~6.0 | [2] |

Stability Constant

The thermodynamic stability constant (log KGdL) indicates the strength of the bond between the gadolinium ion and the this compound ligand. A higher value signifies a more stable complex and a lower likelihood of releasing free Gd³⁺.

| Parameter | Value | Reference |

| log KGdL | 16.85 | [3] |

| Conditional Stability Constant (pH 7.4) | 14.9 | [4] |

Experimental Protocols

Synthesis of Gd-DTPA-BMA (Gadodiamide)

The synthesis of Gd-DTPA-BMA typically involves a two-step process: the synthesis of the this compound ligand followed by complexation with a gadolinium salt.[5]

Step 1: Synthesis of DTPA-dianhydride

-

Diethylenetriaminepentaacetic acid (DTPA) is suspended in a mixture of pyridine (B92270) and acetic anhydride.

-

The mixture is heated to facilitate the formation of DTPA-dianhydride.

-

The resulting solid is filtered, washed, and dried.

Step 2: Synthesis of this compound Ligand

-

DTPA-dianhydride is reacted with methylamine (B109427) in an appropriate solvent.

-

The reaction mixture is stirred until the reaction is complete.

-

The solvent is removed, and the this compound ligand is purified.

Step 3: Complexation with Gadolinium

-

The purified this compound ligand is dissolved in water.

-

Gadolinium(III) oxide (Gd₂O₃) is added to the solution.

-

The mixture is heated and stirred until a clear solution is formed, indicating the formation of the Gd-DTPA-BMA complex.

-

The solution is then filtered and lyophilized to obtain the final product.

Caption: General workflow for the synthesis of Gd-DTPA-BMA.

Measurement of Relaxivity (r₁ and r₂)

The relaxivity of Gd-DTPA-BMA is typically determined using Nuclear Magnetic Resonance (NMR) or Magnetic Resonance Imaging (MRI) techniques on a series of phantoms with varying concentrations of the contrast agent.[6][7]

-

Phantom Preparation: A series of solutions with known concentrations of Gd-DTPA-BMA in a relevant medium (e.g., water, plasma, or blood) are prepared.

-

Data Acquisition:

-

For r₁: T₁-weighted images or T₁ relaxation time maps are acquired using an inversion recovery or saturation recovery pulse sequence with varying inversion or recovery times.

-

For r₂: T₂-weighted images or T₂ relaxation time maps are acquired using a spin-echo pulse sequence with varying echo times.

-

-

Data Analysis:

-

The longitudinal (1/T₁) and transverse (1/T₂) relaxation rates are calculated for each concentration.

-

The relaxation rates are plotted against the concentration of Gd-DTPA-BMA.

-

The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.

-

Caption: Experimental workflow for determining r₁ and r₂ relaxivity.

Determination of Stability Constant by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constant of metal complexes like Gd-DTPA-BMA.[8][9]

-

Solution Preparation: Prepare solutions of the this compound ligand, a gadolinium salt (e.g., GdCl₃), a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations.

-

Titration Setup: A pH electrode and a reference electrode are placed in a thermostated vessel containing the ligand solution and the acid.

-

Titration Procedure:

-

A titration of the acid and ligand solution with the standard base is performed to determine the protonation constants of the ligand.

-

A second titration is performed on a solution containing the ligand, the gadolinium salt, and the acid with the standard base.

-

-

Data Analysis:

-

The titration curves (pH vs. volume of base added) for the ligand alone and the ligand with gadolinium are plotted.

-

The displacement of the titration curve in the presence of gadolinium indicates complex formation.

-

Specialized software is used to analyze the titration data and calculate the stability constant (log KGdL) of the Gd-DTPA-BMA complex.

-

Caption: Logical workflow for stability constant determination.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and key physicochemical properties of Gd-DTPA-BMA. The combination of computationally derived structural data and experimentally determined relaxivity and stability constants offers a comprehensive understanding of this important MRI contrast agent. The detailed experimental protocols serve as a valuable resource for researchers and scientists involved in the development and characterization of gadolinium-based contrast agents. A thorough understanding of these fundamental characteristics is crucial for the continued optimization of contrast agent efficacy and safety in clinical applications.

References

- 1. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102001964A - Method for preparing gadodiamide - Google Patents [patents.google.com]

- 6. Estimation of Gadolinium-based Contrast Agent Concentration Using Quantitative Synthetic MRI and Its Application to Brain Metastases: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tau.ac.il [tau.ac.il]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Paramagnetic Properties of DTPA-BMA Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of Gadolinium (Gd) complexes with diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA), commercially known as Gadodiamide or Omniscan. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI).

Gadolinium, a lanthanide metal with seven unpaired electrons, is highly paramagnetic.[1] When chelated with ligands like this compound, it becomes a clinically useful contrast agent that enhances the relaxation rates of water protons in its vicinity, thereby improving the contrast of MRI images.[1][2] The efficiency of a contrast agent is primarily determined by its relaxivity, which is a measure of the increase in the relaxation rate of water protons per unit concentration of the contrast agent.[3]

Quantitative Paramagnetic Properties

The paramagnetic properties of this compound are quantified by its longitudinal (r1) and transverse (r2) relaxivities. These values are influenced by several factors, including the magnetic field strength, temperature, and the surrounding medium (e.g., water, plasma, or whole blood).

Relaxivity Data

The following tables summarize the r1 and r2 relaxivity values for Gd-DTPA-BMA under various experimental conditions, compiled from multiple studies. For comparison, data for Gd-DTPA (Magnevist), a closely related ionic contrast agent, is also included where available.

Table 1: Longitudinal Relaxivity (r1) of Gd-DTPA-BMA in Various Media

| Magnetic Field (T) | Medium | Temperature (°C) | r1 (s⁻¹·mM⁻¹) | Citation |

| 1.5 | Human Whole Blood | 37 | 4.5 ± 0.1 | [4] |

| 3 | Human Whole Blood | 37 | 3.9 ± 0.2 | [4] |

| 7 | Human Whole Blood | 37 | 3.7 ± 0.2 | [4] |

| 1.5 | Aqueous Solution | Not Specified | Similar to Gd-DTPA | [5] |

| 1.5 | Plasma | Not Specified | Similar to Gd-DTPA | [5] |

Table 2: Comparative Longitudinal Relaxivity (r1) of Gd-DTPA-BMA and Gd-DTPA

| Magnetic Field (T) | Medium | Temperature (°C) | Gd-DTPA-BMA r1 (s⁻¹·mM⁻¹) | Gd-DTPA r1 (s⁻¹·mM⁻¹) | Citation |

| 1.5 | Human Whole Blood | 37 | 4.5 ± 0.1 | 4.3 ± 0.4 | [4] |

| 3 | Human Whole Blood | 37 | 3.9 ± 0.2 | 3.8 ± 0.2 | [4] |

| 7 | Human Whole Blood | 37 | 3.7 ± 0.2 | 3.1 ± 0.4 | [4] |

| 8.45 | Saline | Room Temp | - | 3.87 ± 0.06 | |

| 8.45 | Plasma | Room Temp | - | 3.98 ± 0.05 |

Table 3: Transverse Relaxivity (r2) of Gd-DTPA-BMA and Gd-DTPA

| Magnetic Field (T) | Medium | Temperature (°C) | Gd-DTPA-BMA r2 (s⁻¹·mM⁻¹) | Gd-DTPA r2 (s⁻¹·mM⁻¹) | Citation |

| 1.5 | Aqueous Solution | Not Specified | Similar to Gd-DTPA | - | [5] |

| 1.5 | Plasma | Not Specified | Similar to Gd-DTPA | - | [5] |

Note: The relaxivity of Gd-DTPA-BMA is noted to be similar to that of Gd-DTPA.[5] It is also important to note that the relaxivity of Gd-DTPA-BMA does not significantly increase in the presence of Human Serum Albumin (HSA), unlike some other blood pool contrast agents.[6]

Magnetic Susceptibility

The paramagnetic nature of gadolinium complexes also induces a shift in the local magnetic field, a property known as magnetic susceptibility. This effect can be utilized in certain advanced imaging techniques but can also introduce artifacts in others, such as proton resonance frequency shift (PRFS)-based MR thermometry.

Table 4: Magnetic Susceptibility of Gadolinium-Based Contrast Agents

| Contrast Agent | Parameter | Value | Temperature (°C) | Citation |

| Gd-DTPA | Magnetic Susceptibility Shift (Δχ) | 0.109 ppm/mM | 37 | [7] |

| Gd-DTPA | Temperature Dependence of Δχ | -0.00038 ± 0.00008 ppm/mM/°C | 37-55 | [7] |

Experimental Protocols

The determination of relaxivity is crucial for the characterization of MRI contrast agents. The following section outlines a general experimental protocol for measuring r1 and r2 relaxivities using an MRI scanner.

Measurement of Relaxivity (r1 and r2)

Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of a gadolinium-based contrast agent.

Materials:

-

MRI scanner (e.g., 1.5T, 3T, or 7T)

-

Phantom with multiple wells or tubes

-

Contrast agent (e.g., Gd-DTPA-BMA)

-

Solvent (e.g., deionized water, saline, or plasma)

-

Pipettes and other standard laboratory equipment for preparing dilutions

Methodology:

-

Sample Preparation:

-

Prepare a series of dilutions of the contrast agent in the chosen solvent at various concentrations (e.g., 0.0625 mM to 4 mM).[4]

-

Include a sample of the pure solvent as a control (0 mM concentration).

-

Fill the wells or tubes of the phantom with the prepared solutions.

-

-

MRI Acquisition:

-

Place the phantom in the MRI scanner.

-

Maintain a constant temperature, typically physiological temperature (37°C), using a heat-circulating system if available.[4]

-

For T1 Measurement (Longitudinal Relaxation Time):

-

Acquire a series of images with varying inversion times (TI), for example, from 30 ms (B15284909) to 10 s.[4]

-

For T2 Measurement (Transverse Relaxation Time):

-

-

Data Analysis:

-

Measure the signal intensity from a region of interest (ROI) within each sample for each acquired image.

-

T1 Calculation: For each concentration, fit the signal intensity versus TI data to a three-parameter exponential recovery model to determine the T1 relaxation time.[8] The relationship is given by: S(TI) = S₀ * |1 - 2 * exp(-TI / T1)|

-

T2 Calculation: For each concentration, fit the signal intensity versus TE data to a single-parameter exponential decay model to determine the T2 relaxation time.[3] The relationship is given by: S(TE) = S₀ * exp(-TE / T2)

-

Relaxivity Calculation:

-

Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.

-

Plot R1 and R2 against the concentration of the contrast agent.

-

The relaxivities (r1 and r2) are the slopes of the linear regression of these plots.[3][9] The relationships are:

-

R1_observed = R1_background + r1 * [Concentration]

-

R2_observed = R2_background + r2 * [Concentration]

-

-

-

Visualizations

The following diagrams illustrate the chemical structure of Gd-DTPA-BMA, the experimental workflow for relaxivity measurement, and the factors influencing relaxivity.

Caption: Molecular structure of the Gd-DTPA-BMA complex.

Caption: Workflow for determining relaxivity.

References

- 1. Gadopentetic acid - Wikipedia [en.wikipedia.org]

- 2. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphiphilic DTPA Multimer Assembled on Icosahedral Closo-Borane Motif as High-Performance MRI Blood Pool Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Novel DTPA-BMA Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of novel diethylenetriamine (B155796) pentaacetic acid-bis(methylamide) (DTPA-BMA) derivatives, a critical class of chelating agents used in the development of magnetic resonance imaging (MRI) contrast agents. This document details the essential experimental protocols and presents key quantitative data to facilitate the evaluation and comparison of these compounds.

Physicochemical Properties of Novel this compound Derivatives

The efficacy and safety of gadolinium-based contrast agents (GBCAs) are intrinsically linked to the physicochemical properties of the chelating ligand. This compound and its derivatives are designed to form stable complexes with gadolinium (Gd³⁺), minimizing the release of the toxic free metal ion in vivo. Key parameters for characterization include relaxivity, thermodynamic stability, kinetic inertness, and water exchange rate.

Relaxivity Data

Relaxivity (r₁ and r₂) is a measure of a contrast agent's ability to increase the relaxation rates of water protons, thereby enhancing the MRI signal. It is a critical indicator of the agent's efficacy. The relaxivity of this compound derivatives is influenced by several factors, including the number of inner-sphere water molecules, the rotational correlation time, and the water exchange rate.

| Derivative | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Temperature (°C) | Solvent | Reference |

| Gd-DTPA-BMA | ~4-5 | - | 1.5 | 37 | Plasma | [1][2] |

| Gd-DTPA-BMA Derivative (High Molecular Weight) | 7.8 | - | - | - | Aqueous Solution | [3] |

| Dy-DTPA-BA | - | >7.5 times higher than Dy(DTPA)²⁻ | 18.8 | 37 | Aqueous Solution | [4] |

| Dy-DTPA-BEA | - | >7.5 times higher than Dy(DTPA)²⁻ | 18.8 | 37 | Aqueous Solution | [4] |

| Gd-EOB-DTPA | 5.3 | - | - | - | Water | [5] |

| Gd-EOB-DTPA | 8.7 | - | - | - | Plasma | [5] |

| Amphiphilic Gd-DTPA-bis(alkylamide) in micelles | 13.3 - 16.6 | - | 0.47 | 37 | Micellar Solution | [6] |

Stability Constants and Kinetic Inertness

The thermodynamic stability of a Gd³⁺ complex is quantified by the stability constant (log K), which reflects the affinity of the ligand for the metal ion. Kinetic inertness, on the other hand, describes the resistance of the complex to dissociation. Both are crucial for preventing in vivo transmetallation with endogenous ions like Zn²⁺ and Ca²⁺. Amide formation in DTPA-bis(amide) derivatives can decrease the basicity of the backbone nitrogens, which may affect the thermodynamic stability of the corresponding Gd³⁺ chelates.[7]

| Derivative | log K | Conditional Stability Constant | Method | Reference |

| Gd-DTPA-monopropylamide | Decreased by 2.6 (relative to Gd(DTPA)²⁻) | Decreased by 1.2 (relative to Gd(DTPA)²⁻) at blood pH | Spectrophotometric | [8] |

| Gd-DTPA-monopropylester | Decreased by 3.4 (relative to Gd(DTPA)²⁻) | Decreased by 1.9 (relative to Gd(DTPA)²⁻) at blood pH | Spectrophotometric | [8] |

| Gd-DTPA-dipropylamide | Considerably lower than mono-substituted | Considerably lower than mono-substituted | Spectrophotometric | [8] |

| Gd-DTPA-dipropylester | Considerably lower than mono-substituted | Considerably lower than mono-substituted | Spectrophotometric | [8] |

| Gd-DTPA-bis(amide) derivatives | - | - | pH-potentiometry with competing ligands | [9] |

| Gd-DTPA-N,N''-bis[bis(n-butyl)]-N'-methyl-tris(amide) | Lower than DTPA-bis(amide) derivatives | - | pH potentiometry | [10] |

The kinetic inertness of Gd(this compound) is considerably lower than that of macrocyclic chelates, with the rates of its ligand exchange reactions being 2 to 3 orders of magnitude higher than those of Gd(DTPA).[11]

Water Exchange Rate (τₘ)

The residence lifetime of the water molecule coordinated to the Gd³⁺ ion (τₘ) is a key determinant of relaxivity. For many DTPA-bis(amide) complexes, the chemical exchange of the inner-sphere water molecule becomes slow, which can limit the paramagnetic relaxation process.[7] The water residence lifetime increases when the two terminal carboxylate groups of DTPA are substituted by two amide groups.[12]

| Derivative | Water Residence Lifetime (τₘ) (ns) | Method | Reference |

| [Gd(DTPA-BIPA)(H₂O)] | 1515 | ¹⁷O NMR | [12] |

| [Gd(DTPA-BAA)(H₂O)] | 1429 | ¹⁷O NMR | [12] |

| [Gd(DTPA-BDEA)(H₂O)] | 1538 | ¹⁷O NMR | [12] |

| [Gd(this compound)(H₂O)] | 2128 | ¹⁷O NMR | [12] |

| Dy-DTPA-BA | >100 | ¹⁷O Relaxometry | [4] |

| Dy-DTPA-BEA | >100 | ¹⁷O Relaxometry | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible in vitro characterization of novel this compound derivatives.

Relaxivity Measurement (r₁ and r₂)

Objective: To determine the longitudinal (r₁) and transverse (r₂) relaxivities of the Gd³⁺-chelate.

Methodology:

-

Sample Preparation: Prepare a series of aqueous solutions of the Gd³⁺-DTPA-BMA derivative at varying concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). A blank sample containing only the buffer is also prepared.

-

T₁ Measurement (Inversion Recovery):

-

Place the samples in an NMR spectrometer or MRI scanner.

-

Acquire T₁ relaxation times for each sample using an inversion recovery pulse sequence. This involves applying a 180° inversion pulse followed by a variable inversion time (TI) and a 90° excitation pulse.

-

Measure the signal intensity for a range of TI values.

-

Fit the signal intensity versus TI data to the following equation to determine T₁: S(TI) = S₀ |1 - 2exp(-TI/T₁)|

-

-

T₂ Measurement (Spin-Echo):

-

Acquire T₂ relaxation times for each sample using a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence.

-

Measure the signal intensity at different echo times (TE).

-

Fit the signal intensity versus TE data to a mono-exponential decay function to determine T₂: S(TE) = S₀ exp(-TE/T₂)

-

-

Data Analysis:

-

Calculate the relaxation rates R₁ (1/T₁) and R₂ (1/T₂) for each concentration.

-

Plot R₁ and R₂ as a function of the chelate concentration.

-

The slopes of the resulting linear plots correspond to the relaxivities r₁ and r₂, respectively.

-

Determination of Thermodynamic Stability Constant (log K)

Objective: To quantify the thermodynamic stability of the Gd³⁺-chelate.

Methodology (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of the this compound derivative ligand of known concentration.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature and ionic strength (e.g., using 0.1 M KCl).

-

Titration Procedure:

-

Titrate the ligand solution with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a stoichiometric amount of GdCl₃.

-

Record the pH as a function of the volume of titrant added.

-

-

Data Analysis:

-

From the titration curve of the free ligand, determine the protonation constants (pKa values) of the ligand.

-

From the titration curve in the presence of Gd³⁺, determine the stability constant (log K) of the complex by fitting the data to appropriate equilibrium models using specialized software.

-

Methodology (Spectrophotometric Competition):

-

Principle: A competing ligand with a known and strong affinity for Gd³⁺ and a distinct UV-Vis absorption spectrum is used.

-

Procedure:

-

Prepare solutions containing the this compound derivative, the competing ligand (e.g., Arsenazo III), and Gd³⁺ at a constant pH and ionic strength.

-